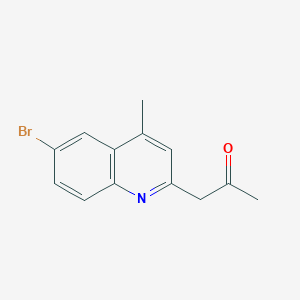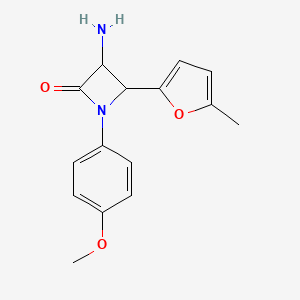
3-Amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-metoxifenil)-4-(5-metilfurano-2-il)azetidin-2-ona es un compuesto orgánico sintético que pertenece a la clase de las azetidinonas. Este compuesto se caracteriza por su núcleo de azetidinona, que es un anillo de lactama de cuatro miembros.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Amino-1-(4-metoxifenil)-4-(5-metilfurano-2-il)azetidin-2-ona generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de azetidinona: El anillo de azetidinona se puede formar a través de una reacción de cicloadición [2+2] entre una imina y una cetena.
Introducción de sustituyentes: Los grupos metoxifenil y metilfurano se pueden introducir a través de reacciones de sustitución nucleofílica o mediante reacciones de acoplamiento cruzado catalizadas por paladio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones controladas de temperatura y presión, y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Amino-1-(4-metoxifenil)-4-(5-metilfurano-2-il)azetidin-2-ona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo o los haluros de arilo se pueden utilizar en presencia de una base o un catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
3-Amino-1-(4-metoxifenil)-4-(5-metilfurano-2-il)azetidin-2-ona tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como molécula bioactiva en el descubrimiento y desarrollo de fármacos.
Medicina: La investigación puede explorar sus posibles efectos terapéuticos, como las propiedades antimicrobianas o anticancerígenas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-Amino-1-(4-metoxifenil)-4-(5-metilfurano-2-il)azetidin-2-ona depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías involucradas pueden incluir la inhibición o activación de procesos bioquímicos específicos, lo que lleva a los efectos terapéuticos deseados.
Comparación Con Compuestos Similares
Compuestos similares
3-Amino-1-(4-metoxifenil)-4-fenilazetidin-2-ona: Estructura similar pero carece del grupo metilfurano.
3-Amino-1-(4-metoxifenil)-4-(2-tienil)azetidin-2-ona: Contiene un grupo tienil en lugar de un grupo metilfurano.
Singularidad
La presencia del grupo 5-metilfurano en 3-Amino-1-(4-metoxifenil)-4-(5-metilfurano-2-il)azetidin-2-ona lo distingue de otros compuestos similares.
Propiedades
Fórmula molecular |
C15H16N2O3 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
3-amino-1-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)azetidin-2-one |
InChI |
InChI=1S/C15H16N2O3/c1-9-3-8-12(20-9)14-13(16)15(18)17(14)10-4-6-11(19-2)7-5-10/h3-8,13-14H,16H2,1-2H3 |
Clave InChI |
PQYHEDNPDKFEOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2C(C(=O)N2C3=CC=C(C=C3)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





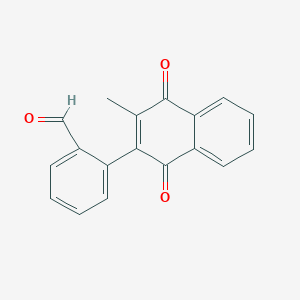



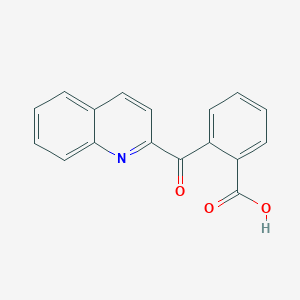
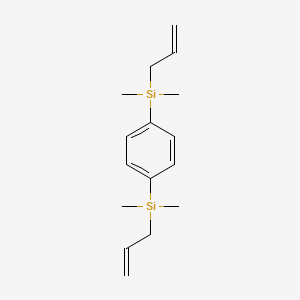

![Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11845745.png)
![6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine](/img/structure/B11845747.png)

